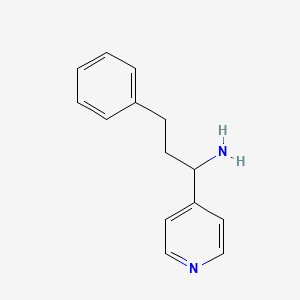
3-Phenyl-1-(pyridin-4-YL)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1-(pyridin-4-YL)propan-1-amine is an organic compound that belongs to the class of amines It features a phenyl group and a pyridine ring connected by a three-carbon chain with an amine group at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(pyridin-4-YL)propan-1-amine typically involves the reaction of a pyridine derivative with a phenylpropylamine precursor. One common method includes the use of reductive amination, where the pyridine aldehyde reacts with phenylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(pyridin-4-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic rings.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Phenyl-1-(pyridin-4-YL)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(pyridin-4-YL)propan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with neurotransmitter systems or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-1-(pyridin-2-YL)propan-1-amine
- 3-Phenyl-1-(pyridin-3-YL)propan-1-amine
- 3-Phenyl-1-(pyridin-5-YL)propan-1-amine
Uniqueness
3-Phenyl-1-(pyridin-4-YL)propan-1-amine is unique due to the position of the pyridine ring, which can influence its binding affinity and specificity in biochemical applications. The structural differences can lead to variations in reactivity and interaction with biological targets, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-phenyl-1-pyridin-4-ylpropan-1-amine |
InChI |
InChI=1S/C14H16N2/c15-14(13-8-10-16-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,8-11,14H,6-7,15H2 |
InChI Key |
CQQZVMNTFCKPPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CC=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


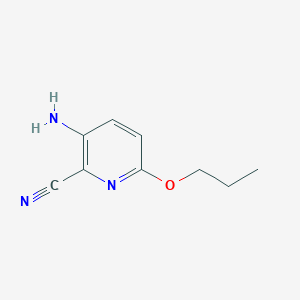
![2-{[(Furan-2-yl)methanesulfonyl]methyl}pyrrolidine](/img/structure/B13233194.png)

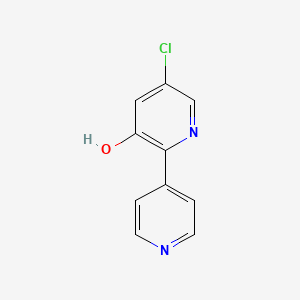
![2-[5-(Pyridin-4-YL)furan-2-YL]acetic acid](/img/structure/B13233201.png)
![1-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13233205.png)
![2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide](/img/structure/B13233208.png)
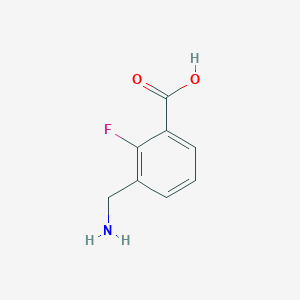
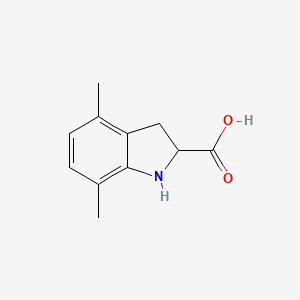
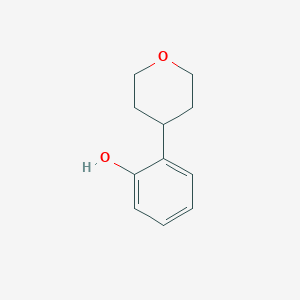

![Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13233255.png)
![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride](/img/structure/B13233258.png)
![3-methyl-N-[(2-methylphenyl)methyl]cyclopentan-1-amine](/img/structure/B13233259.png)
